molecular formula C14H13N5O3S3 B3001118 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421492-20-7

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B3001118
CAS RN: 1421492-20-7
M. Wt: 395.47
InChI Key: LEFDBSUMPUDICE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a methylsulfonyl group, a tetrahydrothiazolo group, a pyridin group, and a benzo[c][1,2,5]thiadiazole group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thiazolo and pyridin) and a conjugated system (benzo[c][1,2,5]thiadiazole) could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the methylsulfonyl group is typically a good leaving group, suggesting that it could be involved in substitution reactions . The conjugated system might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a conjugated system could result in the compound having a color or being fluorescent . The compound is also likely to be quite polar due to the presence of several heteroatoms .

Scientific Research Applications

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for use in photovoltaics or as fluorescent sensors .

Visible Light Organophotocatalysts

The BTZ group has also been studied as potential visible-light organophotocatalysts . This involves the synthesis, characterisation, and application of a library of compounds based on the BTZ group .

Antithrombotic Drugs

The compound is used as a reagent for the synthesis of N-(2-acetylamino-benzyl or 2-acetylamino-heterocyclic methyl) thiazole-2-carboxamide derivatives, which act as antithrombotic drugs .

FXa Inhibitors

It can also be used as a reagent for the synthesis of diamide derivatives, which act as FXa inhibitors . FXa inhibitors are a type of anticoagulant that work by inhibiting Factor Xa, an enzyme involved in blood clotting.

Edoxaban Intermediate

The compound is an intermediate in the synthesis of Edoxaban , a medication used to treat and prevent deep vein thrombosis and stroke in people with atrial fibrillation .

Biological Activities

Thiazole derivatives, which include this compound, have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Fluorophores

The compound, due to its BTZ motif, can be used as fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation.

Research Chemical

The compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Potential future research directions could include exploring the medicinal properties of this compound, given the presence of functional groups commonly found in drug molecules . Additionally, the compound’s potential fluorescence properties could be explored for use in imaging applications .

Mechanism of Action

properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S3/c1-25(21,22)19-5-4-10-12(7-19)23-14(15-10)16-13(20)8-2-3-9-11(6-8)18-24-17-9/h2-3,6H,4-5,7H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFDBSUMPUDICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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